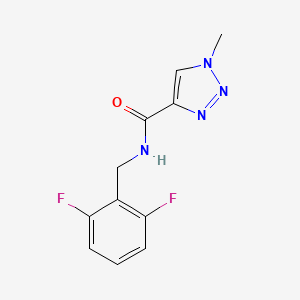

N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4O/c1-17-6-10(15-16-17)11(18)14-5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACLNEPHLGDHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the 2,6-difluorobenzyl chloride or 2,6-difluorobenzyl alcohol as intermediates. These intermediates are then reacted with appropriate reagents to form the final compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from 2,6-difluorobenzyl intermediates. The chemical structure includes a triazole ring which contributes to its biological activity and functional properties. The compound's unique combination of functional groups allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antiepileptic Activity

One of the most significant applications of this compound is in the treatment of epilepsy. Research has indicated that this compound can be formulated into pharmaceutical preparations that are effective for managing seizures. The modifications of the compound enhance its pharmacological profile, allowing for better therapeutic outcomes in patients with epilepsy and related disorders .

Fungicidal Properties

This compound has been studied for its potential as a fungicide. Its structural features allow it to inhibit fungal growth by interfering with key metabolic pathways. The compound shows efficacy against various plant pathogens and can be integrated into crop protection strategies to enhance agricultural productivity .

Clinical Trials

In clinical settings, trials have demonstrated the effectiveness of this compound in reducing seizure frequency in patients with refractory epilepsy. These studies highlight the compound's potential as a novel therapeutic agent in neurology .

Field Studies in Agriculture

Field studies assessing the fungicidal activity of this compound have shown promising results in controlling outbreaks of fungal diseases in crops such as wheat and corn. The compound's application led to significant reductions in disease incidence and improved yield outcomes compared to untreated controls .

Mechanism of Action

The mechanism by which N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Physicochemical Properties :

- Melting Point : Modification A melts at 242°C (239–245°C) .

- Crystalline Forms : Three polymorphic forms (A, B, C) have been identified, distinguished by X-ray diffraction (XRD) and infrared (IR) spectroscopy. For example, modification A exhibits IR bands at 3092 cm⁻¹ and 3412 cm⁻¹ .

- Synthesis : Synthesized via solventless, metal-free routes starting from 2,6-difluorobenzyl azide, followed by cycloaddition and hydrolysis .

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Rufinamide with Selected Analogues

Retigabine (RTG)

Fluazuron

Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate

- Synthetic Intermediate : This methyl ester derivative (CAS 217448-86-7) is a precursor to Rufinamide but lacks the carboxamide group critical for anticonvulsant activity .

Crystallographic and Physicochemical Distinctions

Table 2: Crystalline Modifications of Rufinamide vs. Other Triazole Derivatives

Critical Analysis of Research Findings

- Rufinamide’s Uniqueness : Its 2,6-difluorobenzyl group optimizes blood-brain barrier penetration, while the triazole-carboxamide core ensures sodium channel specificity .

- Synthetic Advancements : Solventless methods for Rufinamide (Bonacorso et al., 2015) reduce environmental impact compared to traditional ester-based syntheses .

- Limitations of Analogues : Compounds like Fluazuron and 2-fluorobenzyl derivatives exhibit inferior CNS activity due to structural bulk or reduced fluorine content .

Biological Activity

N-(2,6-difluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The compound is synthesized through a multi-step process involving the reaction of 2,6-difluorobenzyl chloride or alcohol with appropriate reagents to yield the final product. The synthesis typically requires specific catalysts and controlled conditions to ensure high yield and purity.

This compound exhibits its biological activity primarily through its interaction with various molecular targets. It may bind to enzymes or receptors, modulating critical biological pathways. Understanding these interactions is crucial for elucidating its pharmacological potential.

Antiproliferative Effects

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance, derivatives of triazole compounds have shown comparable activity to established chemotherapeutics like doxorubicin in inhibiting leukemia cell lines . This suggests that this compound could be a valuable candidate in cancer treatment.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity against multi-drug resistant strains. For example, studies have shown that triazole compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with some formulations demonstrating enhanced efficacy when combined with nanoparticles .

Case Studies

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a promising candidate for further drug development.

- Antimicrobial Treatments : The compound's effectiveness against resistant bacterial strains highlights its potential role in treating infections.

- Neuroprotection : Some studies suggest that triazole derivatives may offer neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.